molecular formula C18H11F3O2 B093314 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione CAS No. 15389-33-0

4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione

Cat. No.: B093314
CAS No.: 15389-33-0
M. Wt: 316.3 g/mol
InChI Key: AQNQWKSQLGAUBI-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione is an organic compound characterized by the presence of a trifluoromethyl group and a phenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione typically involves the reaction of phenanthrene-2-carbaldehyde with trifluoroacetylacetone under basic conditions. The reaction proceeds via a Claisen condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenanthrene derivatives.

Scientific Research Applications

4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. This can lead to the modulation of enzyme activity or inhibition of specific biological pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
  • 4,4,4-Trifluoro-1-(2-naphthyl)butane-1,3-dione

Comparison: Compared to similar compounds, 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4,4,4-trifluoro-1-phenanthren-2-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3O2/c19-18(20,21)17(23)10-16(22)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNQWKSQLGAUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578299
Record name 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15389-33-0
Record name 4,4,4-Trifluoro-1-(phenanthren-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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